N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a morpholine carboxamide group
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is the ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes including translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, leading to changes in their activity.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters affects various biochemical pathways. These transporters play a crucial role in several biological processes, including the translocation of various substrates across membranes . By modulating the activity of these transporters, this compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with ATP-binding cassette transporters . Given the role of these transporters in various biological processes, the compound’s action could potentially have wide-ranging effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with ATP-binding cassette transporters and thus its overall action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridine derivative, which are then coupled through a series of reactions including amide bond formation and morpholine ring closure. Key steps may involve:
Amide Bond Formation: Using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to form the amide bond.
Morpholine Ring Closure: Cyclization reactions under basic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or ketones, while reduction of the amide group could produce amines.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the cyclopropane-carboxamide structure.
3-(benzo[d][1,3]dioxol-5-yl)propionic acid: Another related compound with the benzo[d][1,3]dioxole structure but with a propionic acid group.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole, pyridine, and morpholine carboxamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACVUBRYBAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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